molecular formula C5H13ClN2O B066260 (四氢-2H-吡喃-4-基)肼盐酸盐 CAS No. 194543-22-1

(四氢-2H-吡喃-4-基)肼盐酸盐

货号: B066260
CAS 编号: 194543-22-1
分子量: 152.62 g/mol
InChI 键: CYCWBZMKKCTOGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
The exact mass of the compound (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. α,β-二脱氢氨基酸衍生物的合成

    该化合物用于合成含有异恶唑基或吡唑基的 E- 或 Z-α,β-二脱氢氨基酸衍生物。该研究强调了取代基和反应条件对异构体比的影响 (Vraniar、Meden、Polanc 和 Koevar,2002)

  2. 转化为 N-取代苯甲酰胺

    该化合物与杂环肼和 2,4-二硝基苯肼反应,生成 N-[5-(1-肼基乙基)-6-甲基-2-氧代-2H-吡喃-3-基]苯甲酰胺 (Vranicar、Polanc 和 Kočevar,2003)

  3. 抗菌剂合成

    在寻找新的抗菌剂时,已经合成了该化合物的衍生物并评估了它们的抗菌活性 (Azab、Youssef 和 El-Bordany,2013)

  4. 药物分析

    它用于通过形成电荷转移配合物分光光度测定一些药学上重要的衍生物 (Ibrahim、Rizk 和 Belal,1986)

  5. 抗糖尿病化合物的合成

    使用该化合物的衍生物合成了具有潜在抗糖尿病活性的新型化合物 (Vaddiraju、Ajitha、Rajnarayana 和 Godela,2022)

  6. 合成具有抗菌活性的恶二唑

    它用于合成新型恶二唑,并测试了它们的抗菌活性 (Aghekyan、Mkryan、Panosyan、Safaryan 和 Stepanyan,2020)

  7. 含有桥头氮原子的杂环合成

    该化合物参与了各种杂环的合成,包括 1,2,4-噻唑和噻唑衍生物 (Raslan 和 Khalil,2003)

  8. 新型吡喃糖苷的合成

    该化合物用于合成具有潜在抗菌和抗真菌活性的新型吡喃糖苷 (Srinivas、Sunitha 和 Shamili,2020)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statements associated with it are H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name

oxan-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCWBZMKKCTOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590912
Record name (Oxan-4-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194543-22-1
Record name (Oxan-4-yl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxan-4-yl)hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N′-(Tetrahydro-pyran-4-ylidene)-hydrazinecarboxylic acid tert-butyl ester (5.210 g, 24.32 mmol) was dissolved in a mixture of dry tetrahydrofuran (22 mL) and dry methanol (30 mL). Sodium cyanoborohydride was added to the solution resulting in effervescence. When the effervescence subsided, the mixture was heated to reflux for 5-10 minutes. After cooling to room temperature 6N HCl (10.5 mL) was slowly added and then the mixture was heated to reflux for 20 minutes. After cooling to room temperature, the solvent was removed in vacuo. The residue was triturated with hot isopropanol and then cooled to room temperature, diluted with ether and chilled. The solid was collected by filtration and was found to be the reduced material but not completely deprotected. The solid was dissolved in the same THF-methanol mixture and treated with 6N HCl (10.5 mL) at reflux for another 1.5 hours. After cooling to room temperature, the reaction mixture was filtered to remove a small amount of insoluble material. The filtrate was then concentrated in vacuo. Isopropanol was added to the residue and solid quickly began to crystallize out of solution. After chilling overnight, ether was added followed by additional chilling. The solid was then collected by filtration, washed with ether and dried in vacuo to give (tetrahydro-pyran-4-yl)-hydrazine hydrochloride (2.22 g, 60%).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Reactant of Route 2
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Reactant of Route 3
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Reactant of Route 5
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Reactant of Route 6
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。